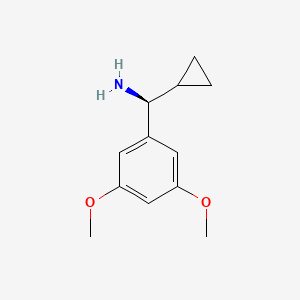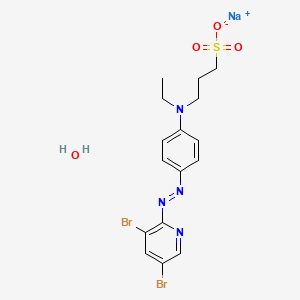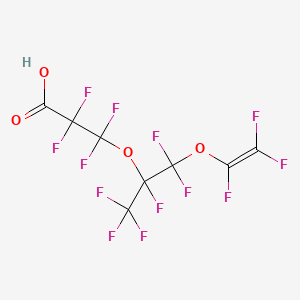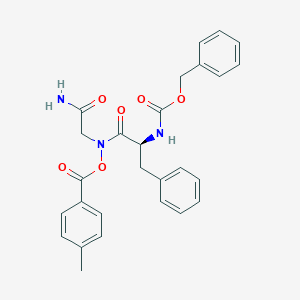![molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring. The molecular formula of this compound is C14H14OS, and it has a molecular weight of 230.32 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl compound with a methylthiol reagent in the presence of a base.
Introduction of Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved by reacting the biphenyl compound with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl derivatives
科学的研究の応用
Chemistry
In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.
Medicine
In medicine, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is investigated for its therapeutic potential. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The methanol group may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]acetonitrile: This compound has a similar structure but with an acetonitrile group instead of a methanol group.
4-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl: This compound has a methyl group instead of a methanol group.
Uniqueness
The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
[4-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 |
InChIキー |
IMJUIJRAAQVLQP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
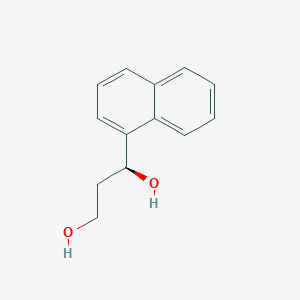
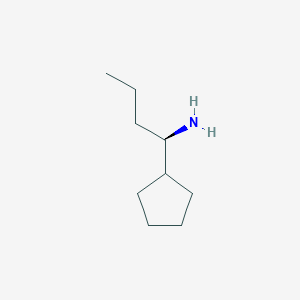
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

